Pentanedioic acid, didecyl ester

Description

Contextualizing Diesters within Organic Chemistry and Materials Science

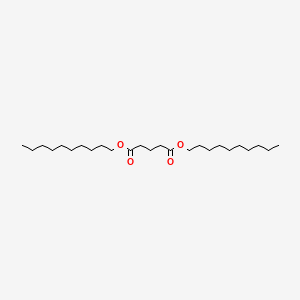

Diesters are a class of organic compounds derived from dicarboxylic acids, where both carboxylic acid groups are esterified with an alcohol. In the case of pentanedioic acid, didecyl ester, the dicarboxylic acid is pentanedioic acid (commonly known as glutaric acid), and the alcohol is decyl alcohol. These molecules are characterized by the presence of two ester functional groups, which impart specific chemical and physical properties.

In organic chemistry, diesters are versatile intermediates and building blocks for the synthesis of more complex molecules. The ester groups can undergo various reactions, such as hydrolysis, transesterification, and reduction, allowing for the introduction of different functionalities. This reactivity makes them valuable in the production of a wide array of organic compounds.

From a materials science perspective, diesters are often utilized for their physical properties. Their molecular structure, particularly the length of the alkyl chains of the alcohol and the dicarboxylic acid, can be tailored to achieve desired characteristics such as viscosity, lubricity, and plasticizing effects. This adaptability makes them suitable for applications in polymers, lubricants, and coatings. For instance, ester-based lubricants are known for their excellent lubrication properties due to the polar nature of the C=O bond. researchgate.net

Significance of Pentanedioic Acid Derivatives in Contemporary Chemical Synthesis

Pentanedioic acid, or glutaric acid, is a five-carbon linear dicarboxylic acid. atamanchemicals.comwikipedia.org Its derivatives, including diesters like didecyl glutarate, are of considerable importance in modern chemical synthesis. Glutaric acid itself can be prepared through methods like the ring-opening of butyrolactone followed by hydrolysis or the oxidation of dihydropyran. wikipedia.org

Derivatives of pentanedioic acid serve as precursors in the manufacturing of a variety of commercially important products. For example, they are used in the production of polyesters, polyamides, and plasticizers. atamanchemicals.comwikipedia.org The five-carbon backbone of glutaric acid can influence the elasticity and other mechanical properties of polymers. wikipedia.org Furthermore, research has explored the use of pentanedioic acid derivatives as novel farnesyltransferase inhibitors, indicating their potential in medicinal chemistry. rsc.org

The synthesis of diesters from glutaric acid, such as dioctyl glutarate and didecyl glutarate, has been a subject of study to develop new functional materials. researchgate.netrsc.org These diesters often exhibit properties that make them suitable for applications requiring specific performance characteristics, such as in plasticizers and lubricants. researchgate.netrsc.org

Overview of Academic Research Trajectories for Didecyl Glutarate

Academic research on didecyl glutarate has primarily focused on its synthesis and the characterization of its physicochemical properties. Studies have investigated its potential as a lubricant and a plasticizer, often in comparison with other diesters.

One area of research involves the synthesis of didecyl glutarate through the esterification of glutaric acid with decyl alcohol, often using a catalyst to drive the reaction. researchgate.net The resulting product is then analyzed to determine its properties, such as viscosity, flash point, and pour point, which are critical for its potential applications. researchgate.net Research has shown that didecyl glutarate exists in a liquid form at room temperature and possesses a high viscosity index, which is a desirable characteristic for lubricants. researchgate.net

Another research direction is the exploration of bio-based routes for producing the precursor, glutaric acid, which can then be used to synthesize didecyl glutarate. This approach aligns with the growing demand for sustainable and environmentally friendly chemical processes.

Scope and Objectives of Academic Investigation into this compound

The primary objective of academic investigations into this compound is to thoroughly understand its chemical and physical properties and to explore its potential applications in materials science. This involves:

Synthesis and Optimization: Developing efficient and sustainable methods for the synthesis of didecyl glutarate.

Property Characterization: Detailed analysis of its physicochemical properties, including its thermal and oxidative stability, viscosity, and performance as a plasticizer or lubricant.

Structure-Property Relationships: Understanding how its molecular structure influences its macroscopic properties.

Application Development: Investigating its performance in various applications, such as in PVC films or as a component in lubricant formulations.

By achieving these objectives, researchers aim to establish didecyl glutarate as a viable and potentially superior alternative to existing compounds in various industrial applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H48O4 | epa.gov |

| Molecular Weight | 412.65 g/mol | epa.gov |

| CAS Number | 3634-94-4 | epa.gov |

| Appearance | Liquid at room temperature | researchgate.net |

| Boiling Point | 431.3ºC at 760mmHg | alfa-chemistry.com |

| Flash Point | 193.6ºC | alfa-chemistry.com |

| Density | 0.92 g/cm³ | alfa-chemistry.com |

Properties

CAS No. |

3634-94-4 |

|---|---|

Molecular Formula |

C25H48O4 |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

didecyl pentanedioate |

InChI |

InChI=1S/C25H48O4/c1-3-5-7-9-11-13-15-17-22-28-24(26)20-19-21-25(27)29-23-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |

InChI Key |

FFPZYKQFAKXVSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization in Research

Structural Elucidation Techniques for Pentanedioic Acid, Didecyl Ester

The definitive identification and structural confirmation of this compound rely on a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of a related compound, diethyl glutarate, the proton signals would correspond to the different methylene (B1212753) and methyl groups in the molecule. chemicalbook.com For this compound, the long decyl chains would introduce additional signals corresponding to the numerous methylene groups, which would appear as a complex multiplet in the aliphatic region of the spectrum. The protons on the carbons adjacent to the ester oxygen would have a distinct chemical shift compared to the other methylene groups in the decyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~173 |

| Methylene Carbon (α to C=O) | ~2.3 | ~34 |

| Methylene Carbon (β to C=O) | ~1.9 | ~20 |

| Methylene Carbon (γ to C=O) | ~1.7 | ~25 |

| Methylene Carbon (α to Ester Oxygen) | ~4.0 | ~65 |

| Methylene Carbons (in decyl chain) | ~1.2-1.6 | ~22-32 |

| Terminal Methyl Carbon (of decyl chain) | ~0.9 | ~14 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Completion Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. spectroscopyonline.com For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its identity as an ester.

The most prominent feature in the FTIR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for aliphatic esters like this compound, typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.orgpressbooks.pub The presence of this intense peak is a clear indicator of the ester functional group.

Additionally, the spectrum will exhibit strong C-O stretching vibrations in the fingerprint region, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.comorgchemboulder.com These bands arise from the C-O single bonds of the ester group. The absence of a broad O-H stretching band (typically around 3300-2500 cm⁻¹), which is characteristic of carboxylic acids, confirms the completion of the esterification reaction. purdue.edu

FTIR is also a valuable tool for monitoring the progress of the esterification reaction used to synthesize this compound. rsc.orgufn.edu.br By tracking the disappearance of the broad O-H band of the starting carboxylic acid and the appearance of the sharp C=O band of the ester product, the reaction's completion can be effectively monitored. purdue.edu

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1750-1735 | Strong |

| C-O | Stretch | 1300-1000 | Strong |

| C-H (alkane) | Stretch | 2960-2850 | Strong |

Chromatographic Analysis for Purity and Compositional Assessment

Chromatographic techniques are essential for determining the purity of this compound and for analyzing complex mixtures containing this and related esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. naturalspublishing.com It is widely used for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. chromatographyonline.comnih.gov

In a GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the definitive identification of the compound. naturalspublishing.com The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification. researchgate.net

For quantitative analysis, the area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. nih.govnih.gov By using a calibrated method with standards, the precise amount of the ester can be determined. scielo.brresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Mixtures and Related Esters

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. nih.gov It is particularly useful for analyzing less volatile compounds or complex mixtures that are not suitable for GC analysis. cerealsgrains.orgresearchgate.net The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com

For the analysis of this compound and related esters, reversed-phase HPLC is a common approach. aocs.org In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the esters is influenced by their hydrophobicity, with longer alkyl chain esters generally having longer retention times.

HPLC can be used to separate this compound from other esters, unreacted starting materials, and byproducts. researchgate.net Different detectors can be used with HPLC, such as ultraviolet (UV) detectors (if the ester has a chromophore) or more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (LC-MS). sigmaaldrich.comgerli.com

Application in Standard Reference Materials and Analytical Method Development

This compound can serve as a standard reference material for the calibration of analytical instruments and the validation of analytical methods. lgcstandards.comlgcstandards.com Its purity and well-characterized properties make it suitable for ensuring the accuracy and reliability of analytical measurements.

The development of robust analytical methods is crucial for quality control in industries where this compound is used. mdpi.com This involves optimizing chromatographic conditions (e.g., column type, mobile phase composition, temperature) to achieve the desired separation and sensitivity. sigmaaldrich.com Validation of these methods, in accordance with guidelines from organizations like the International Council for Harmonisation (ICH), ensures that the method is fit for its intended purpose, providing accurate, precise, and reliable results. mdpi.com

Research Applications and Functional Roles in Advanced Materials Science

Investigation as a Component in Synthetic Lubricant Formulations and Tribological Research

The demand for high-performance lubricants that can operate under extreme conditions has driven research into synthetic basestocks, which are produced from well-defined chemical compounds through tailored processes. researchgate.net Diesters, including pentanedioic acid, didecyl ester, represent a class of synthetic basestocks valued for their thermal stability and viscosity characteristics. researchgate.net

The synthesis of this compound for use as a lubricant basestock is a prime example of the molecular engineering approach used in creating synthetic lubricants. researchgate.net The process typically involves the direct esterification of pentanedioic acid (glutaric acid) with decyl alcohol. This reaction creates a diester molecule with a specific, well-defined structure, which is a key advantage of synthetic fluids over conventional mineral oils derived from petroleum. researchgate.net

The design of diester molecules like didecyl glutarate is intentional, aiming to optimize performance features that cannot be met by conventional lubricants. researchgate.net By selecting a dicarboxylic acid and an alcohol with specific chain lengths, chemists can tailor the final properties of the basestock, such as viscosity, pour point, and thermal stability, to meet the demands of specific applications, from jet engines to industrial machinery. researchgate.netgoogle.com The manufacturing process for these synthetic stocks is designed to yield a product of high purity and consistent composition. researchgate.net

The performance of a lubricant is intrinsically linked to the molecular structure of its base oil. mdpi.com For this compound, several structural features dictate its functional properties in lubricant applications.

Molecular Mass and Chain Length: The relatively high molecular weight of didecyl glutarate, resulting from its C5 dicarboxylic acid core and two C10 alcohol chains, is a fundamental determinant of its viscosity. mdpi.com The long, linear alkyl chains contribute to a higher viscosity index, meaning the viscosity changes less with temperature fluctuations, which is a desirable trait for high-performance lubricants.

Polar Ester Groups: The presence of two ester functional groups introduces polarity to the molecule. This polarity enhances lubricity by promoting adsorption of the lubricant molecules onto metal surfaces. It also improves the solvency of the basestock, allowing it to dissolve performance-enhancing additives more effectively. mdpi.com

Saturated Aliphatic Chains: The decyl groups are linear, saturated aliphatic chains. mdpi.com This saturation means they lack carbon-carbon double bonds, which are often sites for oxidative and thermal degradation. mdpi.com Consequently, this structure contributes to higher resistance to oxidation and thermal breakdown, improving the longevity and stability of the lubricant under high-temperature operating conditions. mdpi.com

Table 1: Structure-Performance Relationships in Didecyl Glutarate

| Structural Feature | Corresponding Lubricant Property | Research Finding |

|---|---|---|

| High Molecular Mass | Higher Viscosity, Lower Volatility | Molecular mass is a fundamental determinant of viscosity and transition temperatures in ester-based lubricants. mdpi.com Synthetic base stocks can be designed to minimize volatility. researchgate.net |

| Two Polar Ester Groups | Enhanced Lubricity, Additive Solvency | Polar functional groups in the lubricant molecule improve its ability to adhere to surfaces and dissolve additives. mdpi.com |

Tribology is the study of friction, wear, and lubrication. The primary role of a lubricant like this compound is to minimize friction and wear between moving surfaces, particularly under boundary lubrication conditions where high loads or low speeds prevent the formation of a full hydrodynamic film. nih.gov

The mechanism by which diester lubricants achieve this involves the formation of a protective tribofilm on the rubbing surfaces. mdpi.com The polar ester groups in the didecyl glutarate molecule have an affinity for metal surfaces. This attraction causes the molecules to adsorb onto the surfaces, forming a thin, sacrificial boundary film. This film physically separates the asperities (microscopic peaks) of the opposing surfaces, reducing direct metal-to-metal contact. This action converts sliding friction into lower-energy shearing within the lubricant layer, thereby reducing both the coefficient of friction and the rate of wear. mdpi.com The effectiveness of this film depends on its ability to be maintained under shear and thermal stress, a property linked to the thermal and oxidative stability of the diester basestock. mdpi.com

Exploration in Polymer Science as a Polymeric Material Modifier

In polymer science, small molecules are often added to polymers to modify their physical properties. This compound, as a high-molecular-weight ester, is explored for its potential role as a plasticizer.

Plasticizers are additives that increase the flexibility, workability, and ductility of a polymer. specialchem.com Diesters are a well-established class of plasticizers, and there is significant research into finding effective and safe alternatives to traditional phthalate-based plasticizers. researchgate.net

Polyvinyl Chloride (PVC): PVC is an inherently rigid and brittle polymer. researchgate.net The addition of a plasticizer like didecyl glutarate can soften the material, making it flexible and suitable for applications ranging from cable insulation to flooring. High-molecular-weight ester plasticizers are often favored for their permanence and reduced tendency to migrate out of the polymer matrix over time. researchgate.nethallstarindustrial.com

Polylactic Acid (PLA): PLA is a biodegradable polymer derived from renewable resources, but its application is often limited by its inherent brittleness. rsc.org Blending PLA with a plasticizer is a common strategy to improve its ductility and toughness. rsc.orgmdpi.com Diesters and other bio-based esters are investigated for this purpose to create fully biodegradable and flexible materials. researchgate.net A plasticizer like didecyl glutarate can lower the glass transition temperature of PLA, making it less rigid and expanding its range of potential uses. redalyc.orgresearchgate.net

For a plasticizer to be effective, it must be compatible with the polymer matrix. researchgate.netredalyc.org Compatibility refers to the ability of the two materials to form a homogeneous blend at the molecular level, which is crucial for achieving stable, long-term plasticization and preventing the plasticizer from migrating to the surface. redalyc.org

The interaction between a diester plasticizer like didecyl glutarate and the polymer is governed by intermolecular forces.

Interaction with PVC: The compatibility of ester plasticizers with PVC is primarily due to dipole-dipole interactions. researchgate.net The polar carbon-chlorine (C-Cl) bonds in the PVC chains are attracted to the polar carbonyl (C=O) groups of the ester plasticizer. researchgate.net These attractive forces hold the plasticizer molecules within the polymer matrix, effectively shielding the polymer chains from each other and allowing them to slide past one another more easily, which imparts flexibility. The strength of this interaction can be studied using techniques like Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net

Interaction with PLA: In PLA, the plasticizing mechanism involves the plasticizer molecules physically occupying the intermolecular spaces between the polymer chains. redalyc.org This increases the free volume and molecular mobility of the PLA chains. researchgate.net As a result, the energy required for the polymer chains to move is reduced, which is observed as a decrease in the glass transition temperature (Tg). The compatibility and the effect on Tg are typically evaluated using methods like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). rsc.org For a plasticizer like didecyl glutarate, its long, non-polar alkyl chains and polar ester groups would determine its degree of miscibility within the PLA matrix. researchgate.net

Table 2: Plasticizer Compatibility and Analysis

| Polymer System | Interaction Mechanism | Key Factors for Compatibility | Analytical Techniques |

|---|---|---|---|

| Polyvinyl Chloride (PVC) | Dipole-dipole forces between PVC's C-Cl bond and the ester's C=O group. researchgate.net | Polarity of the plasticizer, molecular weight (higher MW reduces migration). researchgate.nethallstarindustrial.com | Fourier Transform Infrared (FTIR) Spectroscopy, Tensile Testing. researchgate.net |

| Polylactic Acid (PLA) | Intercalation of plasticizer molecules between polymer chains, increasing free volume. redalyc.org | Molecular size, miscibility with the polymer, structural similarity. researchgate.netredalyc.org | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), Scanning Electron Microscopy (SEM). rsc.org |

Impact of Diester Structure on Polymer Processing Characteristics in Academic Contexts

In academic research, the molecular structure of additives like diesters is critically evaluated for its influence on the processing and final properties of polymers. This compound, also known as didecyl glutarate, possesses a structure that suggests a significant role as a plasticizer or processing aid. The long, flexible aliphatic decyl chains attached to the central pentanedioic acid core can increase the free volume within a polymer matrix. This action enhances the mobility of polymer chains, which can lower the glass transition temperature (Tg) and reduce the melt viscosity, thereby easing processing conditions such as extrusion or molding.

Academic studies on analogous ester compounds confirm this structure-property relationship. For instance, research on bioplasticizers for Poly(vinyl chloride) (PVC) demonstrated that epoxidized esters could effectively plasticize the polymer, with optimal processing at 170°C yielding a tensile strength of approximately 23 MPa and an elongation at break of 200%. researchgate.net The effectiveness of such plasticizers is attributed to the attractive forces between the ester's carbonyl group and the polymer chains. researchgate.net Similarly, the long alkyl chains of didecyl glutarate would be expected to solvate polymer chains, reducing intermolecular forces and improving flexibility.

Furthermore, in the context of biodegradable polyesters, the length of the dicarboxylic acid or diol monomer unit directly impacts thermal properties and crystallization kinetics. mdpi.com While not a monomer in this context, the introduction of a long-chain diester like didecyl glutarate as an additive would similarly alter the polymer's thermal behavior and processability.

Utilization in Chemical Synthesis as a Green Solvent and Reaction Medium

The principles of green chemistry encourage the use of solvents that are safer, more sustainable, and environmentally benign. nih.gov Diesters, including this compound, are increasingly recognized for their potential to replace conventional hazardous solvents.

Assessment of Environmental Attributes in Solvent Applications

A solvent is considered "green" if it meets criteria such as low toxicity, biodegradability, non-volatility, and derivation from renewable resources. researchgate.netpsu.edu Ester solvents represent one of the largest groups of green solvents. psu.edu Dibasic esters (DBEs), the class to which didecyl glutarate belongs, are noted in research for being biodegradable, non-carcinogenic, non-corrosive, and non-hazardous. rsc.org Their low vapor pressure reduces volatile organic compound (VOC) emissions, a significant environmental and health concern associated with traditional solvents. psu.edu The move away from hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) is driven by significant environmental, health, and safety concerns, creating an opportunity for safer alternatives like diesters. acs.org

Table 2: Environmental Attributes of Diester Solvents

| Attribute | Description | Supporting Evidence |

|---|---|---|

| Biodegradability | Capable of being decomposed by bacteria or other living organisms. | Dibasic esters are recognized as biodegradable alternatives. rsc.org |

| Low Toxicity | Poses minimal risk to human health and ecosystems. | DBEs are described as non-carcinogenic and non-hazardous. rsc.org |

| Low Volatility | Low vapor pressure minimizes air pollution and exposure risk. | A key advantage of green solvents is the lack of vapor pressure. psu.edu |

| Safety | Non-corrosive and less flammable than many conventional solvents. | Considered a safer alternative to many traditional industrial solvents. rsc.org |

Development of Reaction Systems Employing Diester Solvents

The utility of diesters extends beyond being simple replacements; they are used to develop novel and more sustainable reaction systems. A significant application is in the fabrication of advanced polymer membranes. Research has shown that dibasic esters can be used as the solvent in the non-solvent induced phase separation (NIPS) process to create high-performance polyvinylidene fluoride (B91410) (PVDF) membranes. rsc.org In this system, the diester solvent enables the formation of a bicontinuous membrane structure, which imparts superior mechanical performance and high filtration efficiency. rsc.org One such membrane demonstrated an exceptional flux of 42.40 kg m⁻² h⁻¹ with over 99% rejection in decontaminating synthetic nuclear wastewater. rsc.org

The adoption of greener solvents is a broad trend in chemical synthesis. Methodologies are being actively developed to replace hazardous chlorinated or amide solvents with safer alternatives like acetonitrile (B52724) or esters for common reactions like esterifications. nih.gov The use of diesters in specialized applications like membrane fabrication is a prime example of this trend, where the solvent is not just a passive medium but an active component in determining the final product's structure and function. rsc.org

Table 3: Applications of Diester Solvents in Reaction Systems

| Application Area | Role of Diester Solvent | Outcome |

|---|---|---|

| Polymer Membrane Fabrication | Solvent for polymer (e.g., PVDF) in phase inversion process. rsc.org | Creates high-performance membranes with bicontinuous structure and superior mechanical properties. rsc.org |

| General Chemical Synthesis | Replacement for hazardous solvents (e.g., DMF, chlorinated solvents). acs.orgnih.gov | Reduces environmental impact and health risks of chemical processes. nih.gov |

| Coatings and Inks | Acts as a carrier, coalescent, or plasticizer. psu.edu | Facilitates film formation and imparts desired physical properties to the final coating. psu.edu |

Role in the Synthesis of Advanced Polymeric Materials and Coatings

This compound can play a direct role in the creation of advanced polymers and coatings, either as a reactant or as a critical processing medium.

Polyesters can be synthesized through the transesterification of a diester with a diol. researchgate.net In such a reaction, didecyl glutarate could serve as the di-ester monomer. The resulting polyester (B1180765) would incorporate the long, flexible glutarate and decyl segments, likely yielding a material with a low glass transition temperature and elastomeric properties suitable for specialized applications.

The synthesis of advanced materials often depends on precise control over the polymer's final structure, which can be heavily influenced by the solvent used during its formation. nih.gov As detailed previously, the use of dibasic esters as solvents in the fabrication of PVDF membranes is a clear example. The solvent system enables the formation of a unique bicontinuous structure during liquid-liquid phase inversion, which is directly responsible for the membrane's high flux and mechanical robustness. rsc.org This demonstrates the diester's role not just as a solvent but as a structure-directing agent in the synthesis of an advanced material.

In the field of coatings, ester solvents are fundamental. psu.edu They can act as a "carrier oil" to transport a binder, a "coalescent" to facilitate film formation in water-based systems, or a "plasticizer" to increase flexibility. psu.edu this compound, with its high boiling point and plasticizing nature, is well-suited for these roles, contributing to the performance and durability of advanced coatings.

Table 4: Summary of Roles in Polymeric Material and Coating Synthesis

| Role | Mechanism | Application |

|---|---|---|

| Monomer | Transesterification with a diol. researchgate.net | Synthesis of specialty polyesters with high flexibility. |

| Structure-Directing Solvent | Controls phase separation during membrane formation. rsc.org | Fabrication of advanced filtration membranes with high performance. rsc.org |

| Coalescing Agent/Plasticizer | Reduces the glass transition temperature of a polymer binder. psu.edu | Formulation of high-performance paints, inks, and coatings. psu.edu |

Theoretical and Computational Studies of Pentanedioic Acid, Didecyl Ester

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules over time. For a flexible molecule like pentanedioic acid, didecyl ester, these methods can provide insights into its conformational landscape and dynamic properties.

The presence of multiple rotatable bonds in this compound results in a large number of possible conformations. Conformational analysis aims to identify the low-energy structures that the molecule is most likely to adopt. This can be achieved through systematic or stochastic searches of the conformational space.

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic realistic conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to sample the conformational space adequately.

Analysis of the simulation trajectory would provide a detailed picture of the molecule's flexibility and preferred shapes.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of this compound. mdpi.com These calculations solve the Schrödinger equation for the molecule to yield properties like molecular orbital energies, electron density distribution, and electrostatic potential.

Key parameters that can be obtained from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: The ESP map shows the distribution of charge on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the ester groups are expected to be the most electron-rich regions.

Atomic Charges: These calculations can assign partial charges to each atom in the molecule, providing further insight into its polarity and reactivity.

A hypothetical table of results from a DFT calculation on this compound is presented below. Such data would be instrumental in predicting how the molecule interacts with other chemical species.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -7.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher chemical stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Structure-Activity Relationship (SAR) Studies for Research Applications

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity or a specific property. While there are no specific SAR studies publicly available for this compound, a theoretical SAR study could be designed to explore its potential applications. For instance, long-chain esters are sometimes investigated as plasticizers, lubricants, or components in formulations.

An SAR study would involve synthesizing and testing a series of analogues of this compound. The structural modifications could include:

Varying the length of the alkyl chains: Replacing the decyl groups with shorter or longer alkyl chains (e.g., octyl, dodecyl) would modulate the molecule's lipophilicity and size.

Altering the dicarboxylic acid backbone: Replacing the glutaric acid moiety with other dicarboxylic acids (e.g., succinic, adipic) would change the flexibility and spacing of the ester groups.

Introducing functional groups: Adding functional groups to the alkyl chains or the backbone could impart new properties.

The data from these analogues would then be used to build a model that relates structural features to the desired activity.

| Structural Modification | Predicted Effect on a Property (e.g., Plasticizing Efficiency) | Rationale |

|---|---|---|

| Increasing alkyl chain length | Increased efficiency up to a point, then decreased | Longer chains increase compatibility with polymers but may also increase crystallinity. |

| Decreasing alkyl chain length | Decreased efficiency | Shorter chains may be too volatile and less compatible. |

| Using a more flexible diacid (e.g., adipic acid) | Potentially increased efficiency | Greater flexibility could improve interaction with polymer chains. |

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational models can be used to predict the most efficient synthetic routes for a target molecule and to anticipate the outcomes of chemical reactions. The synthesis of this compound typically involves the esterification of glutaric acid with decyl alcohol.

Predictive models for this reaction could take into account various factors:

Catalyst type: Different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysts could be modeled to predict their effect on reaction rate and yield.

Reaction conditions: The effect of temperature, pressure, and reactant concentrations on the reaction equilibrium and kinetics can be simulated.

By-product formation: Models could predict the likelihood of side reactions, such as the formation of ethers from the alcohol.

Machine learning algorithms, trained on datasets of similar esterification reactions, could also be employed to predict the optimal conditions for the synthesis of this compound with high purity and yield. acs.org These models can help to streamline the process development and reduce the need for extensive experimental optimization.

Future Research Directions and Emerging Areas for Pentanedioic Acid, Didecyl Ester

Development of Novel Synthesis Routes (e.g., Biocatalysis, Continuous Flow)

Traditional esterification methods, while effective, often rely on harsh conditions and generate significant waste. The future of pentanedioic acid, didecyl ester synthesis lies in the adoption of greener and more efficient technologies like biocatalysis and continuous flow processing.

Biocatalysis: The use of enzymes, particularly lipases, as catalysts in organic synthesis offers a mild and highly selective alternative to chemical catalysis. nih.govnih.gov Lipases can perform esterification under ambient temperatures and pressures, minimizing energy consumption and the formation of unwanted by-products. nih.gov Research in this area would focus on screening for robust lipases that can efficiently catalyze the reaction between pentanedioic acid (also known as glutaric acid) and decyl alcohol. nih.gov Key research objectives include optimizing reaction parameters such as enzyme concentration, temperature, and solvent system to maximize yield and purity. researchgate.net The development of immobilized enzyme systems is a particularly promising avenue, as it allows for catalyst recovery and reuse, enhancing the economic viability of the process. nih.gov

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. mdpi.comresearchgate.net A vortex fluidic device (VFD), for example, has been shown to be effective in mediating the synthesis of di-esters at room temperature under continuous flow, achieving high yields with short residence times. researchgate.net The application of continuous flow technology to the synthesis of this compound could lead to a more efficient and reproducible manufacturing process. riken.jp Research would involve the design of suitable reactor systems, potentially packed with a solid acid catalyst or an immobilized lipase, to enable a continuous and high-throughput production process. mdpi.comriken.jp This approach aligns with the principles of green chemistry by reducing waste and improving process efficiency. mdpi.com

| Synthesis Route | Key Advantages | Research Focus Areas | Potential Impact |

|---|---|---|---|

| Biocatalysis (Lipase-mediated) | High selectivity, mild reaction conditions, reduced by-products, environmentally friendly. nih.gov | Screening for optimal lipases, enzyme immobilization, optimization of reaction conditions (temperature, solvent). researchgate.net | Greener and more sustainable production process. |

| Continuous Flow Synthesis | Enhanced process control, improved safety, scalability, higher yields in shorter times. mdpi.comresearchgate.net | Reactor design, catalyst selection (solid acid or immobilized enzyme), optimization of flow rate and residence time. researchgate.net | More efficient, consistent, and scalable industrial manufacturing. |

Advanced Characterization Beyond Standard Methodologies

A comprehensive understanding of the structure-property relationships of this compound is crucial for its application. While standard techniques like NMR and IR spectroscopy provide basic structural information, advanced characterization methods can offer deeper insights into its solid-state morphology and molecular dynamics.

Future research should employ techniques such as solid-state Nuclear Magnetic Resonance (NMR) and X-ray scattering (both small-angle, SAXS, and wide-angle, WAXD) to probe the crystalline and amorphous phases of the material. researchgate.net These methods can elucidate details about the crystalline packing, chain conformation, and the nature of the interface between crystalline and amorphous regions. researchgate.net For instance, two-dimensional double-quantum spectroscopy (DOQSY) NMR can reveal the proximity of ester groups in neighboring chains, providing a detailed picture of the molecular arrangement in the solid state. researchgate.net Such detailed characterization is essential for understanding how the molecular structure influences macroscopic properties like melting point, viscosity, and mechanical strength, which are critical for material applications.

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Solid-State NMR (e.g., DOQSY) | Crystalline packing, chain conformation, molecular dynamics, proximity of functional groups. researchgate.net | Provides a detailed understanding of the solid-state structure and its influence on material properties. |

| X-ray Scattering (SAXS/WAXD) | Crystallinity, lamellar structure, phase behavior, chain tilt. researchgate.net | Elucidates the hierarchical structure from the molecular to the macroscopic level. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, crystallization), enthalpy, heat capacity. researchgate.net | Crucial for applications involving temperature changes, such as in phase change materials. |

| Rheology | Viscosity, viscoelastic properties, flow behavior in the melt state. | Important for processing and for applications as a lubricant or plasticizer. |

Integration into Multifunctional Material Systems

The long aliphatic chains of this compound suggest its potential use as a functional component in advanced material systems. One promising area of research is its application as a phase change material (PCM) for thermal energy storage. researchgate.net Long-chain diesters can store and release significant amounts of latent heat during their solid-liquid phase transitions. researchgate.net Future studies should investigate the thermal properties of this compound, including its melting temperature, latent heat of fusion, and thermal stability, to assess its suitability for this application. researchgate.net

Another potential application is as a bio-based plasticizer for polymers. Its long, flexible chains could improve the processability and flexibility of rigid polymers like PVC or bioplastics like PLA. Research in this area would involve blending this compound with various polymers and evaluating the mechanical and thermal properties of the resulting materials. Furthermore, its role as a lubricant or viscosity modifier in complex formulations for industrial applications warrants investigation.

Sustainable Chemistry and Circular Economy Perspectives in Diester Research

The principles of sustainable chemistry and the circular economy are increasingly driving research in materials science. acs.orgresearchgate.netacs.org For this compound, this involves considering its entire lifecycle, from synthesis to end-of-life.

A key research direction is the use of bio-based feedstocks for its synthesis. Pentanedioic acid can be derived from biomass, and decyl alcohol can be produced from fatty acids. researchgate.net Developing fully bio-based routes to this compound would significantly reduce its environmental footprint.

Furthermore, research should focus on the end-of-life options for materials containing this diester. This includes designing for recyclability, where the diester can be recovered and reused, or for biodegradability, where it breaks down into harmless substances in the environment. researchgate.net The integration of biodegradable polyesters and diesters into a circular economy is a major goal, requiring the development of materials with well-defined end-of-life management routes. researchgate.net Chemical recycling, where a polymer is broken down into its constituent monomers or other valuable chemicals, is a particularly promising strategy for polyesters and could be relevant for materials plasticized with this compound. researchgate.net

Q & A

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of pentanedioic acid, didecyl ester?

To confirm the structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For NMR, analyze ester carbonyl signals (170–175 ppm in ¹³C) and alkyl chain proton environments (0.8–1.5 ppm in ¹H). IR should confirm ester C=O stretches (~1740 cm⁻¹). Cross-reference experimental data with PubChem entries (IUPAC name: dimethyl 2-methylpentanedioate) for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow EU Regulation 1272/2008 and SDS guidelines:

Q. How is this compound classified under EU hazard regulations?

According to Regulation 1272/2008, the substance is not classified as hazardous based on current data. However, expert judgment (per IUCLID and SDS guidelines) is required for mixtures, considering evidence weight for flammability, toxicity, and environmental impact .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Use a 2³ factorial design to test variables:

Q. How should researchers resolve contradictions in hazard assessment data for ester derivatives?

Apply the weight-of-evidence method per Regulation 1272/2008:

Q. What computational strategies predict the environmental fate of this compound?

Perform molecular dynamics (MD) simulations to assess hydrolysis pathways under varying pH and temperature conditions. Validate predictions with high-performance liquid chromatography (HPLC) data. Software like Gaussian or COSMO-RS can model partition coefficients (logKow) and biodegradability .

Methodological Guidance

Q. How should statistical analysis be integrated into data presentation for publication?

- Use Shapiro-Wilk tests to verify data normality.

- Apply t-tests or ANOVA for parametric comparisons; Mann-Whitney U for non-parametric data.

- Report confidence intervals (95%) and effect sizes (Cohen’s d).

- Visualize trends with scatterplots or boxplots, ensuring axis labels follow SI conventions .

Q. What methodologies validate the purity of synthesized this compound?

- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) for volatile impurities.

- Elemental Analysis : Match experimental C/H/O ratios to theoretical values (C₈H₁₄O₄).

- Melting Point : Compare observed vs. literature values (if crystalline form exists) .

Data Contradiction and Reproducibility

Q. How to address variability in ester hydrolysis rates reported across studies?

Q. What steps ensure reproducibility in scaled-up synthesis protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.